Tert-butyl n-[(3r)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate
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Overview
Description
Tert-butyl n-[(3r)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its use in various synthetic applications due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-[(3r)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of strong acids or bases, the carbamate group can be hydrolyzed to yield the corresponding amine and tert-butyl alcohol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of substituted carbamates.
Hydrolysis: Formation of the corresponding amine and tert-butyl alcohol.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry: The compound is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, the compound is used to modify peptides and proteins, protecting amine groups during various biochemical reactions. It is also explored for its potential use in drug development due to its stability and reactivity .
Industry: In the industrial sector, the compound is used in the synthesis of pharmaceuticals and agrochemicals. Its ability to protect amine groups during multi-step synthesis processes makes it a valuable intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of tert-butyl n-[(3r)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the amine. The compound can be deprotected by treatment with strong acids, which protonate the carbonyl oxygen, leading to the cleavage of the carbamate bond and release of the free amine .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting purposes.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed by amine bases.
Uniqueness: Tert-butyl n-[(3r)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate is unique due to its specific structure, which provides both steric protection and reactivity under mild conditions. This makes it particularly useful in complex synthetic applications where selective protection and deprotection of amine groups are required .
Properties
Molecular Formula |
C11H20ClNO3 |
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Molecular Weight |
249.73 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate |
InChI |
InChI=1S/C11H20ClNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m1/s1 |
InChI Key |
HQCFUDZWXVYJEF-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)CCl)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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